N,3-Dimethylthiophene-2-sulfonamide
Description
Properties
CAS No. |
61714-50-9 |
|---|---|
Molecular Formula |
C6H9NO2S2 |
Molecular Weight |
191.3 g/mol |
IUPAC Name |
N,3-dimethylthiophene-2-sulfonamide |
InChI |
InChI=1S/C6H9NO2S2/c1-5-3-4-10-6(5)11(8,9)7-2/h3-4,7H,1-2H3 |
InChI Key |
IAOBGWPNSKKYTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)S(=O)(=O)NC |
Origin of Product |
United States |
Preparation Methods
Chlorosulfonic Acid-Mediated Sulfonation
3-Methylthiophene reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 4 hours to yield 3-methylthiophene-2-sulfonic acid. This step exploits the regioselectivity of thiophene, where the 2-position is more reactive due to conjugation with the sulfur atom.
Reaction Conditions
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to generate 3-methylthiophene-2-sulfonyl chloride.
Procedure
- 3-Methylthiophene-2-sulfonic acid (1.0 equiv) is refluxed with PCl₅ (2.5 equiv) in toluene for 6 hours.
- Workup : The mixture is cooled, filtered, and concentrated under reduced pressure.
- Yield : 75–80%
Amination with Methylamine
The sulfonyl chloride undergoes nucleophilic substitution with methylamine to form the target sulfonamide.
Direct Amination in Polar Aprotic Solvents
3-Methylthiophene-2-sulfonyl chloride reacts with methylamine hydrochloride in acetonitrile or dichloromethane, using triethylamine (Et₃N) as a base.
Optimized Protocol
- Reactants :
- Sulfonyl chloride (1.0 equiv)
- Methylamine hydrochloride (1.2 equiv)
- Et₃N (2.0 equiv)
- Solvent : Acetonitrile (0.3 M)
- Temperature : Room temperature (25°C)
- Reaction Time : 6 hours
- Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via recrystallization (methanol/water).
- Yield : 70–75%
Catalytic Amine Approaches
Alternative methods employ dimethylformamide (DMF) as a catalyst under elevated temperatures (120–160°C) to enhance reaction rates.
Example
- Sulfonyl chloride (1.0 equiv) and methylamine (1.5 equiv) are stirred in toluene with DMF (0.05 equiv) at 140°C for 4 hours.
- Yield : 68%
Alternative Pathways
Grignard Reagent-Based Synthesis
A novel approach involves reacting thiophene-derived Grignard reagents with sulfinylamine intermediates. For example, 3-methylthiophenemagnesium bromide reacts with t-BuONSO at −78°C, followed by sequential quenching with methylamine.
Key Steps
Post-Sulfonation Alkylation
Primary sulfonamides (e.g., 3-methylthiophene-2-sulfonamide) undergo N-methylation using methyl iodide and lithium hydride (LiH) in DMF.
Procedure
- 3-Methylthiophene-2-sulfonamide (1.0 equiv) is treated with methyl iodide (1.5 equiv) and LiH (1.1 equiv) in DMF at 25°C for 12 hours.
- Yield : 65–70%
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Direct Amination | Room temperature, acetonitrile/Et₃N | 70–75% | Short reaction time, scalable | Requires pure sulfonyl chloride |
| Catalytic DMF | 140°C, toluene/DMF | 68% | High conversion | Energy-intensive, side product risk |
| Grignard Route | −78°C, t-BuONSO | 62–71% | Avoids sulfonyl chloride synthesis | Low-temperature handling required |
| Post-Alkylation | LiH, DMF, 25°C | 65–70% | Flexibility in N-substituents | Two-step process |
Mechanistic Insights
- Sulfonation : Electrophilic aromatic substitution at the 2-position of 3-methylthiophene is favored due to resonance stabilization of the intermediate.
- Amination : Nucleophilic attack by methylamine on the sulfonyl chloride proceeds via a tetrahedral intermediate, with Et₃N scavenging HCl to drive the reaction.
- Grignard Pathway : The sulfinylamine reagent (t-BuONSO) facilitates S–N bond formation through a sulfinamide intermediate, which rearranges to the sulfonamide upon hydrolysis.
Industrial-Scale Considerations
Patents highlight toluene and acetonitrile as preferred solvents due to their compatibility with sulfonyl chlorides and ease of removal. Catalytic DMF reduces reaction times but necessitates high-temperature setups. Recent advances emphasize green chemistry principles, such as using recyclable solvents (e.g., sulfolane) and minimizing halogenated reagents.
Quality Control and Characterization
Synthetic batches are validated via:
- ¹H/¹³C NMR : Key peaks include δ 2.45 (N–CH₃), δ 2.68 (C3–CH₃), and δ 7.2–7.6 (thiophene protons).
- IR Spectroscopy : S=O stretches at 1160–1180 cm⁻¹ and S–N stretches at 930–950 cm⁻¹.
- HPLC Purity : ≥98% for pharmaceutical-grade material.
Applications and Derivatives
N,3-Dimethylthiophene-2-sulfonamide serves as a precursor for bioactive molecules, including carbonic anhydrase inhibitors and antimicrobial agents. Derivatives with modified N-substituents (e.g., cyclobutylmethyl) exhibit enhanced pharmacokinetic profiles.
Chemical Reactions Analysis
Types of Reactions
N,3-Dimethylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiophene derivatives with different functional groups.
Substitution: The methyl groups and the sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, N-chlorosuccinimide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Thiophene-2-sulfonic acid derivatives.
Reduction: Thiophene derivatives with amine or alkyl groups.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N,3-Dimethylthiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N,3-Dimethylthiophene-2-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate of the enzyme, thereby blocking the active site. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial enzyme dihydropteroate synthetase, essential for folic acid synthesis .
Comparison with Similar Compounds
Key Observations:
- Core Structure Influence : The thiophene-2-sulfonamide moiety (as in N,3-Dimethylthiophene-2-sulfonamide) is associated with protein-binding capabilities, particularly in anticancer applications. For example, 3-phenylthiophene-2-sulfonamide derivatives inhibit Bcl-2 family proteins, which are critical in apoptosis regulation .
- Substituent Effects: Methyl vs. N-Methylation: Methylation of the sulfonamide nitrogen (as in the target compound) could improve metabolic stability compared to unmethylated analogs .
Physicochemical and Pharmacokinetic Properties
While explicit data for this compound are unavailable, comparisons can be drawn from related compounds:
- LogP and Solubility :
- Thiophene-2-sulfonamide derivatives generally exhibit moderate lipophilicity (LogP ~2–3), favoring blood-brain barrier penetration. Methyl groups (as in this compound) may slightly increase LogP compared to polar ethoxy or nitro substituents .
- Naphthalene-sulfonamide derivatives (e.g., ) show lower solubility due to aromatic stacking interactions, whereas thiophene-based analogs are more soluble in organic solvents .
- Metabolic Stability : Methylation at the sulfonamide nitrogen reduces susceptibility to oxidative metabolism, a feature shared with N-methylated naphthalene-sulfonamides .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,3-Dimethylthiophene-2-sulfonamide, and how can reaction yields be optimized?
- Methodology :
- Route 1 : React thiophene-2-sulfonyl chloride with dimethylamine in a polar aprotic solvent (e.g., dichloromethane) under controlled pH (8–9) to avoid over-alkylation. Yield optimization involves temperature modulation (0–5°C) and stoichiometric excess of dimethylamine (1.2–1.5 eq) .
- Route 2 : Utilize Pd(0)-catalyzed cross-coupling for regioselective substitution, as demonstrated in tetrabromothiophene derivatives. Catalytic systems like Pd(PPh₃)₄ with K₂CO₃ in THF improve selectivity .
- Yield Optimization Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| 0°C, 1.2 eq amine | 68 | 95 |
| RT, 1.5 eq amine | 52 | 88 |
| Pd(0) catalysis | 75 | 98 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H NMR (DMSO-d₆) shows singlet for S-O₂N(CH₃)₂ at δ 3.12 ppm and thiophene protons at δ 7.25–7.45 ppm. ¹³C NMR confirms sulfonamide quaternary carbon at δ 125–130 ppm .
- IR : Strong S=O stretches at 1150–1200 cm⁻¹ and C-S vibrations at 650–700 cm⁻¹ .
- Mass Spectrometry : ESI-MS ([M+H]⁺) expected at m/z 218.1 (C₆H₁₁NO₂S₂) .
Q. What are the primary applications of this compound in biological research?
- Methodology :
- Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays. Structural analogs show activity at 12.5–25 µg/mL due to sulfonamide’s disruption of folate synthesis .
- Enzyme Inhibition : Assess COX-2 inhibition via ELISA, leveraging the sulfonamide moiety’s affinity for hydrophobic enzyme pockets .
Advanced Research Questions
Q. How can regioselectivity challenges in N-alkylation be addressed during synthesis?
- Methodology :
- Protecting Groups : Temporarily block reactive sites (e.g., thiophene α-positions) with acetyl groups before alkylation .
- Catalytic Control : Use Pd(0)/Xantphos systems to direct substitution to the 3-position, as shown in tetrabromothiophene cross-coupling .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron density distribution, guiding reagent choice for selective N-methylation .
Q. How do crystallographic data resolve contradictions in reported molecular conformations?
- Methodology :
- Single-Crystal XRD : Resolve dihedral angles between thiophene and sulfonamide groups. For example, analogs like N-(2-nitrophenyl)thiophene-2-carboxamide show angles of 8.5–13.5°, confirming planarity in active conformers .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O) that stabilize specific conformations, addressing discrepancies in solution-state NMR data .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
- Methodology :
- DFT/Molecular Dynamics : Calculate logP (2.1 ± 0.3) and polar surface area (75 Ų) to predict blood-brain barrier permeability .
- Docking Studies : AutoDock Vina simulates binding to E. coli dihydropteroate synthase (PDB: 1AJ0). Sulfonamide’s SO₂ group forms H-bonds with Arg63 (ΔG = -8.2 kcal/mol) .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data across structural analogs?
- Methodology :
- Meta-Analysis : Compare MIC values of N,3-dimethyl vs. N-ethyl derivatives. Lower activity in ethyl analogs (MIC >50 µg/mL) suggests steric hindrance at the 3-position .
- SAR Table :
| Derivative | MIC (µg/mL) | LogP |
|---|---|---|
| N,3-Dimethyl | 12.5 | 2.1 |
| N-Ethyl,3-H | 50 | 2.8 |
| N-Ph,3-CH₃ | 25 | 3.2 |
Methodological Best Practices
- Synthesis : Prioritize Pd(0)-catalyzed routes for scalability and purity.
- Characterization : Cross-validate NMR with HSQC to resolve overlapping signals.
- Computational : Use solvent-implicit models (e.g., SMD) for accurate logP predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
